molecular formula C15H9Cl2N3 B1344161 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine CAS No. 10202-45-6

2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine

Cat. No.: B1344161
CAS No.: 10202-45-6
M. Wt: 302.2 g/mol
InChI Key: JYPGHMDTTDKUEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a biphenyl group and two chlorine atoms attached to the triazine ring. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine typically involves the reaction of 4-biphenylamine with cyanuric chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the substitution of chlorine atoms on the cyanuric chloride with the biphenylamine group. The reaction conditions usually involve refluxing the mixture in an appropriate solvent, such as acetone or dichloromethane, for several hours to ensure complete substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the triazine ring can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction: The biphenyl group can undergo oxidation to form biphenyl quinones or reduction to form biphenyl dihydro derivatives.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, or alcohols in the presence of a base (e.g., pyridine) under reflux conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: Substituted triazines with various functional groups.

    Oxidation: Biphenyl quinones.

    Reduction: Biphenyl dihydro derivatives.

Scientific Research Applications

2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine is a chemical compound with the molecular formula C15H9Cl2N3C_{15}H_9Cl_2N_3 . It finds use in various applications, primarily as a stabilizer for organic polymers, a light stabilizer for textile fiber materials, and as a sunscreen for human skin .

Applications

  • Stabilizer for Organic Polymers: Biphenyl-substituted triazines, including this compound, are employed as stabilizers in organic polymers to protect against damage from sunlight, heat, and oxygen . These compounds exhibit high thermal stability, making them suitable for this purpose .
  • Light Stabilizer: This compound can be used as a light stabilizer for textile fiber materials . Light stabilizers, such as UV absorbers, protect materials by absorbing harmful radiation via chromophores . Triphenyltriazines are a frequently used class of UV absorbers .
  • Sunscreen Agent: this compound can be used as a sunscreen for human skin, providing protection against UV radiation .

Synthesis Method

One method for producing triazine derivatives involves reacting cyanuric chloride with an aryl Grignard reagent . Another method involves reacting cyanuric chloride and anisole with dichloromethane or chlorobenzene solvents, using a Lewis acid catalyst for Friedel-crafts alkylation .

A preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine, involves using methoxyphenylboronic acid and cyanuric chloride as raw materials, a magnetic silicon dioxide supported palladium complex as a catalyst, alkali and a solvent to carry out Suzuki coupling reaction . The catalyst can be separated, recycled and reused through an external magnetic field and is high in activity, high in catalytic efficiency, high in reaction selectivity, high in product purity, simple to operate, mild in reaction conditions and clean and friendly in reaction process .

Safety Information

Mechanism of Action

The mechanism of action of 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. In biological systems, it may also interact with cellular receptors, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole: Known for its use in light-emitting diodes and as a laser dye.

    2-(4-Biphenylyl)propionic acid: Used as a reference standard in pharmaceutical applications.

Uniqueness

2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine is unique due to its triazine ring structure, which imparts distinct chemical reactivity and stability. The presence of the biphenyl group enhances its ability to participate in various chemical reactions, making it a versatile compound in both research and industrial applications.

Biological Activity

2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine (CAS No. 10202-45-6) is a synthetic compound belonging to the triazine family. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological and biochemical research. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₅H₉Cl₂N₃
  • Molecular Weight : 302.16 g/mol
  • Purity : ≥ 97%

Mechanisms of Biological Activity

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition :
    • The compound has been shown to inhibit specific enzymes linked to cancer progression and inflammation. For example, it targets DNA topoisomerase IIα, which is crucial for DNA replication and repair processes in cancer cells .
  • Receptor Modulation :
    • It interacts with central nervous system (CNS) receptors such as serotonin (5-HT6) and adenosine A2a receptors. These interactions suggest potential applications in treating neurological disorders .
  • Antimicrobial Activity :
    • Preliminary studies indicate that triazine derivatives exhibit antimicrobial properties, potentially offering a new avenue for antibiotic development .

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismReference
Enzyme InhibitionDNA Topoisomerase IIα
CNS Receptor ModulationSerotonin 5-HT6, Adenosine A2a
AntimicrobialVarious bacterial strains

Case Study: Anticancer Activity

In a study examining the anticancer properties of various triazine derivatives, this compound was evaluated for its ability to inhibit cancer cell proliferation. The results demonstrated a significant reduction in cell viability in several cancer cell lines when treated with this compound at micromolar concentrations.

Case Study: CNS Effects

Another research effort focused on the modulation of neurotransmitter systems by triazine compounds. This study highlighted that this compound could enhance serotonin receptor activity, suggesting its potential utility in managing mood disorders.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with 4-biphenylyl derivatives. Key steps include:

  • Step 1: React cyanuric chloride with 4-biphenylyl amine or phenol under controlled pH (e.g., NaOH/acetone at 0°C for amine coupling ).
  • Step 2: Sequential substitution at the 2- and 4,6-positions of the triazine ring. For example, sodium methoxide in methanol can replace one chlorine atom with methoxy groups .
  • Optimization: Use anhydrous solvents (e.g., THF or CH₂Cl₂) and tertiary amines (e.g., DIPEA) to enhance nucleophilicity and suppress hydrolysis . Typical yields range from 65% to 86%, depending on stoichiometry and temperature.

Q. How is this compound characterized, and what analytical techniques are critical for validation?

  • Nuclear Magnetic Resonance (NMR):
    • ¹H-NMR: Peaks at δ 6.40–7.79 ppm confirm aromatic protons from biphenyl and triazine groups .
    • ¹³C-NMR: Signals at δ 161–173 ppm indicate triazine ring carbons .
  • Mass Spectrometry (ESI-MS): Molecular ion peaks (e.g., m/z 550.4 [M+Na]⁺) validate molecular weight .
  • Infrared Spectroscopy (IR): Absorbance at 1750–1788 cm⁻¹ confirms C=O or C=N stretches in functionalized derivatives .

Q. What are the primary research applications of this compound in academic settings?

  • Organic Synthesis: Acts as a precursor for UV absorbers (e.g., intermediates for Appolo-1577) and phosphorescent materials in OLEDs .
  • Pharmaceutical Intermediates: Used to synthesize antimicrobial or antitumor agents via functional group modifications (e.g., coupling with hydrazides or carboxylic acids) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Density Functional Theory (DFT): Calculate charge distribution on chlorine atoms to predict substitution order. The 4- and 6-positions are more electrophilic due to resonance effects .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on reaction kinetics .
  • Case Study: MD simulations of tributylphosphonium intermediates reveal steric hindrance in bulky substituent couplings .

Q. How should researchers address contradictions in reported biological activities of triazine derivatives?

  • Data Triangulation: Compare antimicrobial assays (e.g., MIC values) across studies using standardized strains (e.g., E. coli ATCC 25922) .
  • Structural-Activity Analysis: Correlate substituent electronegativity (e.g., Cl vs. OCH₃) with bioactivity. For example, dichloro derivatives show higher antimicrobial potency than dimethoxy analogs .
  • Reproducibility Checks: Validate synthetic protocols (e.g., reflux time, purification steps) to rule out impurities affecting bioactivity .

Q. What strategies optimize regioselectivity in functionalizing the triazine ring?

  • Temperature Control: Lower temperatures (0–5°C) favor mono-substitution, while higher temperatures (50–60°C) promote di-/tri-substitution .
  • Catalytic Systems: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophile accessibility in biphasic systems .
  • Protecting Groups: Temporarily block reactive sites (e.g., with acetyl groups) to direct substitution to specific positions .

Q. Safety and Handling

Q. What precautions are necessary when handling moisture-sensitive derivatives of this compound?

  • Storage: Keep under inert gas (N₂ or Ar) at room temperature, away from humidity .
  • Waste Disposal: Neutralize chlorinated byproducts with 10% sodium bicarbonate before disposal .
  • First Aid: In case of inhalation, move to fresh air and administer oxygen if needed .

Q. Troubleshooting Guide

  • Low Yield in Substitution Reactions: Ensure strict anhydrous conditions and use fresh DIPEA to scavenge HCl .
  • Unidentified Byproducts: Perform column chromatography with silica gel (hexane/EtOAc gradient) or recrystallize from ethanol/water .

Properties

IUPAC Name

2,4-dichloro-6-(4-phenylphenyl)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3/c16-14-18-13(19-15(17)20-14)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPGHMDTTDKUEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10202-45-6
Record name 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-phenyl-phenyl magnesium bromide (prepared from 4-bromobiphenyl (7.75 g, 33 mmol) and magnesium turnings (0.83 g, 35 mmol) in 40 mL ether) and cyanuric chloride (4.00 g, 21.7 mmol) in benzene (90 mL) was stirred at 0° C. for 90 minutes. The reaction was evaporated to dryness, and the residue was flash chromatographed on silica gel with 50% hexanes/methylene chloride to provide the desired compound (2.80 g, 43%).
Name
4-phenyl-phenyl magnesium bromide
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine
2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine
2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine
2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine
2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine
2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.